molecular formula C29H29N3O3S2 B4629429 ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B4629429
M. Wt: 531.7 g/mol
InChI Key: RWZOLHHSOAJPPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that convert ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into various derivatives through acylation, reaction with hydrazine hydrate, and further transformation into Schiff bases and other heterocyclic compounds. These synthesis pathways are characterized by their versatility in producing compounds with potential antimicrobial and anti-inflammatory activities (Narayana et al., 2006).

Molecular Structure Analysis

Molecular structure studies of similar compounds, such as ethyl 5-(2,6-di­chloro­phenyl)-7-methyl-2-(1-naphthyl­methyl­ene)-3-oxo-2,3-di­hydro-5H-thia­zolo­[3,2-a]­pyrimidine-6-carboxyl­ate, reveal coplanar configurations of thiazolopyrimidine and naphthalene systems. These studies provide insights into the molecular conformations and the interactions that stabilize the crystal structures (Xin‐Gang Liu et al., 2004).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are highlighted by its ability to undergo various chemical reactions, including cyclization and nucleophilic substitution, leading to the formation of diverse heterocyclic systems. These reactions are fundamental in exploring the compound's chemical behavior and potential applications in synthesizing novel compounds with various biological activities (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of related compounds are determined through crystallography and molecular structure analysis. For instance, the analysis of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provides detailed information on crystal packing, molecular conformation, and intermolecular interactions, which are crucial for understanding the compound's physical characteristics and behavior in solid state (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and the ability to form diverse heterocyclic compounds, are central to understanding the compound's utility in synthetic chemistry. Studies on related compounds have shown a wide range of chemical transformations, leading to the synthesis of compounds with significant biological activities, thus highlighting the chemical versatility and potential applications of these molecules (Ghorab et al., 1995).

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Synthesis of Heterocyclic Compounds : This chemical and its derivatives have been utilized in the synthesis of a wide range of heterocyclic compounds. These synthesized compounds have shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives have been screened for their antibacterial, antifungal, and anti-inflammatory activities, with several exhibiting promising results (Narayana et al., 2006).

Anticancer Activity : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been evaluated for their anticancer activity against colon HCT-116 human cancer cell line. Some of these compounds displayed potent activity, highlighting their potential as therapeutic agents (Abdel-Motaal et al., 2020).

Radioprotective Character : Amino acid thienopyrimidinone derivatives have been synthesized and screened for their antimicrobial activity and potential radioprotective character. These compounds, characterized by various spectral analysis techniques, showed good activity against tested microorganisms, indicating their potential for further exploration in radioprotection (Heiba et al., 1997).

Apoptosis-Inducing Agents for Breast Cancer : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been employed in the synthesis of new apoptosis-inducing agents for breast cancer. These agents have been evaluated in vitro and in vivo, with several compounds showing significant antiproliferative potential and inducing apoptosis in cancer cell lines (Gad et al., 2020).

properties

IUPAC Name

ethyl 6-ethyl-2-[[2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S2/c1-3-18-9-12-22-24(15-18)37-27(26(22)28(34)35-4-2)32-25(33)17-36-29-30-14-13-23(31-29)21-11-10-19-7-5-6-8-20(19)16-21/h5-8,10-11,13-14,16,18H,3-4,9,12,15,17H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZOLHHSOAJPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CSC3=NC=CC(=N3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
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ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
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ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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